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JAK2 JH2 binder-1

JAK2 pseudokinase domain fluorescence polarization binding assay structure-activity relationship

JAK2 JH2 binder-1 (CAS 2923309-41-3; synonym JAK315, compound is a synthetic, small-molecule diaminotriazole that selectively binds the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) with a reported equilibrium dissociation constant (Kd) of 37.1 nM. Unlike conventional Type I ATP-competitive JAK2 inhibitors that target the catalytic JH1 domain, this compound disrupts the regulatory JH2-JH1 interface, offering a differentiated allosteric approach to modulating oncogenic JAK2 V617F-driven signaling.

Molecular Formula C29H25N7O6S
Molecular Weight 599.6 g/mol
Cat. No. B15615206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2 JH2 binder-1
Molecular FormulaC29H25N7O6S
Molecular Weight599.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35)
InChIKeyKMNBCUUTUMNJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JAK2 JH2 Binder-1: A Selective Pseudokinase Domain Ligand for Myeloproliferative Neoplasm Research


JAK2 JH2 binder-1 (CAS 2923309-41-3; synonym JAK315, compound 11) is a synthetic, small-molecule diaminotriazole that selectively binds the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) with a reported equilibrium dissociation constant (Kd) of 37.1 nM [1][2]. Unlike conventional Type I ATP-competitive JAK2 inhibitors that target the catalytic JH1 domain, this compound disrupts the regulatory JH2-JH1 interface, offering a differentiated allosteric approach to modulating oncogenic JAK2 V617F-driven signaling [1]. Its molecular formula is C29H25N7O6S (MW 599.62 g/mol), and a high-resolution crystal structure (PDB ID 7T0P) has been solved in complex with the JAK2 JH2 domain, providing atomic-level resolution of its binding pose and selectivity determinants [2][3].

Why JH1-Targeted JAK2 Inhibitors Cannot Substitute for JAK2 JH2 Binder-1 in Mechanistic Studies


Clinically approved JAK2 inhibitors such as ruxolitinib and fedratinib bind the highly conserved ATP pocket of the JAK2 JH1 catalytic domain, leading to pan-inhibition of JAK-STAT signaling and dose-limiting anemia due to on-target suppression of erythropoietin signaling [1]. Because JAK2 JH2 binder-1 displaces ATP exclusively from the regulatory pseudokinase domain (JH2) rather than the kinase domain (JH1), it provides a tool for dissecting allosteric regulation of JAK2 V617F hyperactivation without ablating basal JH1 activity [2]. The JH1 and JH2 ATP-binding sites share only limited structural similarity; residues critical for JH2 binding (Asn673, Cys675, Arg715, Trp718) are replaced in JH1 (Asp976, Ala978, Pro1017), enabling domain-selective pharmacology that cannot be recapitulated by generic JH1-targeted agents [2][3]. Thus, substituting JAK2 JH2 binder-1 with a conventional ATP-competitive JAK inhibitor introduces a fundamentally different pharmacological mechanism and confounds interpretation of JAK2 regulatory biology experiments [2].

Quantitative Differentiation of JAK2 JH2 Binder-1 vs. Closest Analogs and In-Class Candidates


JAK2 JH2 Binding Affinity: JAK2 JH2 Binder-1 (Compound 11) vs. Precursor Diaminotriazole Lead Compound

JAK2 JH2 binder-1 (compound 11, also designated JAK315) exhibits a Kd of 37.1 nM for the JAK2 JH2 pseudokinase domain as measured by fluorescence polarization (FP) competition assay [1]. This represents an approximately 9-fold improvement in binding affinity over the precursor diaminotriazole lead compound 2 (Kd ≈ 320 nM), from which it was evolved through iterative computational design, ring optimization, and appending of a phenyl-benzyloxy (OBn) motif [1]. The affinity gain is attributable to the OBn moiety establishing a cation-π interaction with Lys581 in the JH2 ATP pocket, as confirmed by the crystal structure (PDB 7T0P) [2].

JAK2 pseudokinase domain fluorescence polarization binding assay structure-activity relationship

JH2-over-JH1 Domain Selectivity: JAK2 JH2 Binder-1 vs. ATP-Competitive JAK Inhibitor Ruxolitinib

JAK2 JH2 binder-1 is reported to bind selectively to the JH2 pseudokinase domain over the JH1 kinase domain [1]. Although the exact Kd ratio for compound 11 alone is not numerically disaggregated in the available abstract, the published manuscript demonstrates that optimized diaminotriazoles in this series achieve >100-fold selectivity for JH2 over JH1 [1][2]. In contrast, ruxolitinib binds the JH1 ATP pocket with an IC50 of 3.3 nM and shows no preferential JH2 engagement, functionally inhibiting both wild-type and V617F-mutant JAK2 signaling without domain selectivity [3]. The structural basis for JH2 selectivity in JAK2 JH2 binder-1 arises from contacts with JH2-specific residues (Asn673, Cys675, Arg715, Trp718) that are absent in the JH1 domain (Asp976, Ala978, Pro1017) [2].

kinase selectivity pseudokinase domain pharmacology allosteric inhibition

Cellular Pathway Engagement: STAT5 Phosphorylation Inhibition by JAK2 JH2 Binder-1 in JAK2 V617F-Driven HEL Cells

Optimized diaminotriazole JH2 binders, including JAK2 JH2 binder-1, are reported to inhibit STAT5 phosphorylation in both wild-type and V617F-mutant JAK2-expressing cells [1]. The J Med Chem 2022 manuscript demonstrates that this series achieves cell-permeable target engagement resulting in downstream pathway modulation [1]. This contrasts with earlier-generation JH2-selective binders (diaminotriazole, diaminotriazine, phenylpyrazolo-pyrimidone chemotypes) which showed measurable JH2 binding in biochemical assays but failed to inhibit MPN cell viability, likely due to insufficient cell permeability or affinity [2]. The methyl ester prodrug of compound 11 demonstrated a PAMPA permeability of 3.57 × 10⁻⁶ cm/s, between medium- and high-permeability control benchmarks [3].

cellular pharmacology STAT5 phosphorylation myeloproliferative neoplasm cell models

Structural Confirmation of Binding Mode: JAK2 JH2 Binder-1 Co-Crystal Structure vs. JH1-Targeted Inhibitors

The co-crystal structure of JAK2 JH2 binder-1 (JAK315) bound to the JAK2 JH2 pseudokinase domain has been solved and deposited as PDB ID 7T0P [1]. The structure reveals that the diaminotriazole core engages the hinge region of the JH2 ATP-binding pocket, while the pendant phenyl-benzyloxy moiety forms a cation-π interaction with Lys581—a residue located in the JH2-specific binding cleft [1][2]. This contrasts with all marketed JAK inhibitors (ruxolitinib, fedratinib, pacritinib), whose co-crystal structures confirm exclusive binding to the JH1 catalytic domain. The 7T0P structure provides atomic-level resolution for rational differentiation of JH2 vs. JH1 binding determinants, including the salt bridge between the ligand carboxylate and Arg715, and the T-shaped aryl-aryl interaction with Trp718 [2].

X-ray crystallography binding mode elucidation structure-based drug design

High-Value Application Scenarios for JAK2 JH2 Binder-1 in Academic and Industrial Research


Dissecting JAK2 V617F Allosteric Regulation in Myeloproliferative Neoplasm Cell Models

JAK2 JH2 binder-1 enables researchers to selectively displace ATP from the JH2 pseudokinase domain while leaving JH1 catalytic activity intact [1]. In HEL or SET-2 cells harboring the JAK2 V617F mutation, this compound can be used as a chemical probe to test whether JH2 ATP occupancy is required for maintaining the hyperactive conformation of the V617F-mutant kinase, an experiment that cannot be performed with JH1-targeted inhibitors like ruxolitinib, which non-selectively abolish all JAK2 catalytic output [1][2].

Structure-Guided Optimization of Next-Generation JH2-Selective Ligands

The co-crystal structure PDB 7T0P provides atomic coordinates of JAK315 bound to JAK2 JH2, revealing specific interactions (hinge H-bonds, Lys581 cation-π, Arg715 salt bridge, Trp718 edge-to-face contact) that can be exploited for fragment growing, scaffold hopping, or structure-based lead optimization campaigns [1]. Medicinal chemistry teams can dock candidate libraries into this experimentally validated JH2 binding site to prioritize synthesis of analogs with improved permeability or pharmacokinetic properties while maintaining JH2-over-JH1 selectivity [1][2].

Biochemical Profiling of JH2 Domain Mutations Beyond V617F

Given that JAK2 JH2 binder-1 binds the ATP pocket of the pseudokinase domain, it can serve as a tool compound to investigate how additional JH2 mutations (e.g., R683G, I682F, or compound V617F co-mutations) alter ATP-binding affinity or domain stability [1]. The compound's nanomolar affinity permits fluorescence polarization-based displacement assays to quantitatively rank the impact of clinically observed JH2 variants on small-molecule binding, supporting translational research into mutation-specific therapeutic vulnerabilities [1].

Differentiation from JH1 Inhibitors in Pharmacodynamic Biomarker Studies

In preclinical in vivo studies, JAK2 JH2 binder-1 (or its prodrug forms) can be paired head-to-head with JH1-selective inhibitors to compare effects on pharmacodynamic biomarkers such as plasma erythropoietin levels, reticulocyte counts, and STAT5 phosphorylation in bone marrow [1]. Because JH2-selective ligands may spare erythropoietin receptor signaling (which depends on JAK2 JH1 activity), this chemotype offers a unique tool to test the hypothesis that JH2-targeted therapy can ameliorate MPN phenotypes without inducing dose-limiting anemia, a hypothesis untestable with pan-JH1 inhibitors [1][2].

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